molecular formula C6H12O3 B032872 Methyl 5-hydroxypentanoate CAS No. 14273-92-8

Methyl 5-hydroxypentanoate

Cat. No. B032872
CAS RN: 14273-92-8
M. Wt: 132.16 g/mol
InChI Key: JYXTZNBQHSHEKP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypentanoate is a chemical compound involved in various chemical reactions and processes. It has been studied for its relevance in the synthesis of different natural products and its potential application in various fields of organic chemistry.

Synthesis Analysis

The synthesis of Methyl 5-hydroxypentanoate and its derivatives involves multiple chemical reactions. For instance, Abdel-Sattar S. Hamad and D. Schinzer (2000) described a method for synthesizing compounds useful for the synthesis of natural products like epothilones, using a reaction involving methyllactate and a silver oxide catalyst (Hamad & Schinzer, 2000).

Molecular Structure Analysis

The molecular structure of Methyl 5-hydroxypentanoate is significant in understanding its chemical behavior and interaction with other compounds. However, specific studies focusing on its molecular structure analysis were not identified in the current search.

Chemical Reactions and Properties

Methyl 5-hydroxypentanoate undergoes various chemical reactions. For example, studies by John M. Brown, P. L. Evans, and A. P. James (2003) discussed its role in directed homogeneous hydrogenation (Brown, Evans, & James, 2003). Additionally, its involvement in reactions like lactonization as reported by S. Nagumo et al. (2002) highlights its versatility in organic synthesis (Nagumo et al., 2002).

Physical Properties Analysis

The physical properties of Methyl 5-hydroxypentanoate, such as its boiling point, melting point, and solubility, are crucial in determining its application in synthesis. However, detailed information on its physical properties was not available in the current search.

Chemical Properties Analysis

Methyl 5-hydroxypentanoate exhibits various chemical properties that make it suitable for specific reactions and synthesis processes. Studies like those by G. Lytra et al. (2012) on the distribution and organoleptic impact of related compounds in wine demonstrate the compound's broader chemical significance (Lytra et al., 2012).

properties

IUPAC Name

methyl 5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXTZNBQHSHEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162145
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxypentanoate

CAS RN

14273-92-8
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare 2, freshly distilled δ-valerolactone (1) (856 mg) in methanol (17 ml) was treated with concentrated H2SO4 (100 μl) and refluxed for 12 hours. The solution was cooled to −20° C., treated with NaHCO3 (80 mg), and stirred for 10 minutes. The reaction mixture was filtered and the solvent was removed in vacuum. The residue was taken up in DCM (10 ml), dried over Na2SO4, filtered, and concentrated in vacuum to give methyl 5-hydroxypentanoate (2) (Huckstep et al., Synthesis 10:881-82 (1982), which is hereby incorporated by reference in its entirety) (1071 mg, 94%) as a colorless oil, which was used directly without any further purification. 1H NMR (400 MHz, acetone-d6): δ 1.55 (2H, m), 1.68 (2H, m), 2.35 (2H, t, J=7.4 Hz), 3.57 (2H, m), 3.64 (3H, s); 13C NMR (100 MHz, acetone-d6): δ 22.2, 32.9, 34.1, 51.5, 61.9, 174.2. See FIGS. 75A-B.
Quantity
856 mg
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reactant
Reaction Step One
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17 mL
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100 μL
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80 mg
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Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (71.3 mg, 1.32 mmol) in anhydrous MeOH (4 ml), tetrahydro-pyran-2-one (1.32 g, 13.2 mmol) is added dropwise at room temperature under nitrogen. The mixture is stirred at 50° C. for 4 hours and filtered through a silica gel short column (eluent: diethyl ether). Collected filtrate is concentrated under reduced pressure to give 5-hydroxy-pentanoic acid methyl ester; 1H NMR (400 MHz, chloroform-d) ppm 1.57-1.76 (m, 4H), 2.35 (m, 2H), 3.65 (m, 5H).
Quantity
71.3 mg
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reactant
Reaction Step One
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1.32 g
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reactant
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Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

reaction of valerolactone with methyl alcohol in the presence of sulphuric acid to produce methyl 5-hydroxypentanoate;
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0 (± 1) mol
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